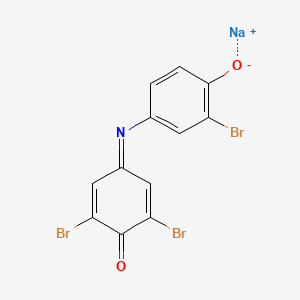
2,3',6-Tribromoindophenol Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3’,6-Tribromoindophenol Sodium Salt typically involves the bromination of indophenol. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the indophenol molecule .
Industrial Production Methods
Industrial production methods for 2,3’,6-Tribromoindophenol Sodium Salt may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,3’,6-Tribromoindophenol Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can act as a redox indicator, changing color in the presence of oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the formation of different products.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of brominated quinones, while reduction can yield less brominated or debrominated indophenol derivatives .
Scientific Research Applications
2,3’,6-Tribromoindophenol Sodium Salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3’,6-Tribromoindophenol Sodium Salt involves its ability to undergo redox reactions. It acts as an electron acceptor or donor, depending on the reaction conditions. This property allows it to serve as a redox indicator, changing color in response to the redox state of the environment . The molecular targets and pathways involved include interactions with oxidizing and reducing agents, leading to changes in the compound’s electronic structure and color .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Another brominated phenol compound with similar redox properties.
2,3-Dibromoindophenol: A related compound with fewer bromine atoms, used in similar applications.
Uniqueness
2,3’,6-Tribromoindophenol Sodium Salt is unique due to its specific bromination pattern, which imparts distinct redox properties and color changes. This makes it particularly useful as a redox indicator in various scientific and industrial applications .
Properties
CAS No. |
123520-73-0 |
|---|---|
Molecular Formula |
C12H5Br3NNaO2 |
Molecular Weight |
457.87 g/mol |
IUPAC Name |
sodium;2-bromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate |
InChI |
InChI=1S/C12H6Br3NO2.Na/c13-8-3-6(1-2-11(8)17)16-7-4-9(14)12(18)10(15)5-7;/h1-5,17H;/q;+1/p-1 |
InChI Key |
HNPUZWCYQDQTKJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C=C(C(=O)C(=C2)Br)Br)Br)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


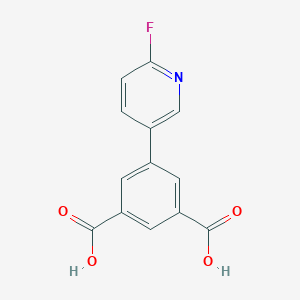
![7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12511744.png)
![5-Acetamido-2-[(6-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12511753.png)
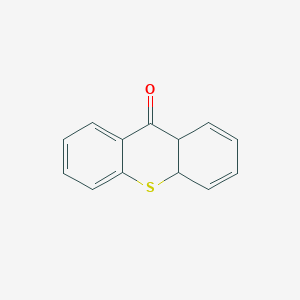
![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12511766.png)
![N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12511774.png)
![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12511781.png)

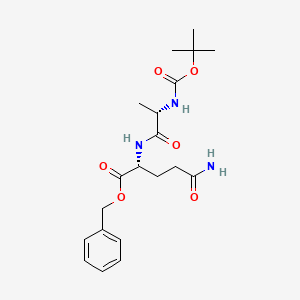
![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid](/img/structure/B12511802.png)
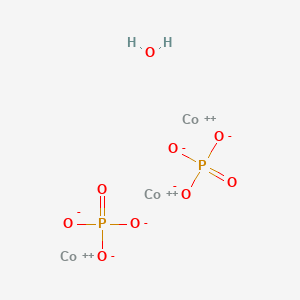
![8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12511811.png)
![N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B12511816.png)
![Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-](/img/structure/B12511820.png)
